
N-1H-Indazol-5-yl-4-piperidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2H-indazol-5-yl)piperidine-4-carboxamide is a heterocyclic compound that features an indazole ring fused with a piperidine ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties, including anti-inflammatory, anticancer, and antibacterial activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-indazol-5-yl)piperidine-4-carboxamide typically involves the formation of the indazole ring followed by the attachment of the piperidine-4-carboxamide moiety. One common method includes the cyclization of 2-azidobenzaldehydes with amines to form the indazole ring . This reaction can be catalyzed by transition metals such as copper or silver, or it can proceed under metal-free conditions using montmorillonite K-10 clay under an oxygen atmosphere .
Industrial Production Methods
Industrial production of N-(2H-indazol-5-yl)piperidine-4-carboxamide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
N-(2H-indazol-5-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The indazole ring can be oxidized to form N-oxides.
Reduction: Reduction of the indazole ring can yield dihydroindazole derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents, alkylating agents, and nucleophiles are used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxide derivatives, dihydroindazole derivatives, and various substituted indazole compounds .
Aplicaciones Científicas De Investigación
N-(2H-indazol-5-yl)piperidine-4-carboxamide has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: The compound is investigated for its potential as an anti-inflammatory, anticancer, and antibacterial agent.
Industry: It is utilized in the development of new pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of N-(2H-indazol-5-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The indazole ring can act as a pharmacophore, binding to active sites and modulating the activity of enzymes like kinases. This modulation can lead to the inhibition of cell proliferation, induction of apoptosis, and reduction of inflammation .
Comparación Con Compuestos Similares
Similar Compounds
1H-indazole: A similar compound with a different tautomeric form.
2H-indazole: The parent compound without the piperidine-4-carboxamide moiety.
Indazole derivatives: Compounds with various substitutions on the indazole ring, such as N-(5-fluoro-1H-indazol-3-yl)quinolin-4-amine.
Uniqueness
N-(2H-indazol-5-yl)piperidine-4-carboxamide is unique due to its specific combination of the indazole and piperidine-4-carboxamide moieties, which confer distinct pharmacological properties. This combination allows for enhanced binding affinity and selectivity towards certain molecular targets, making it a valuable compound in drug discovery and development .
Propiedades
Fórmula molecular |
C13H16N4O |
|---|---|
Peso molecular |
244.29 g/mol |
Nombre IUPAC |
N-(1H-indazol-5-yl)piperidine-4-carboxamide |
InChI |
InChI=1S/C13H16N4O/c18-13(9-3-5-14-6-4-9)16-11-1-2-12-10(7-11)8-15-17-12/h1-2,7-9,14H,3-6H2,(H,15,17)(H,16,18) |
Clave InChI |
JWXRCHNLSAJZCE-UHFFFAOYSA-N |
SMILES canónico |
C1CNCCC1C(=O)NC2=CC3=C(C=C2)NN=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-fluoro-4-methyl-N-[(E)-(3-nitrophenyl)methylidene]aniline](/img/structure/B12441515.png)
![Tert-butyl N-[4-(4-aminophenyl)oxan-4-YL]carbamate](/img/structure/B12441526.png)
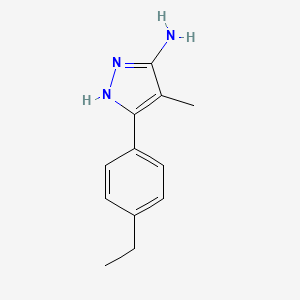


![5-Methyl-3-{[2-(pyrrolidin-2-yl)acetamido]methyl}hexanoic acid hydrochloride](/img/structure/B12441555.png)
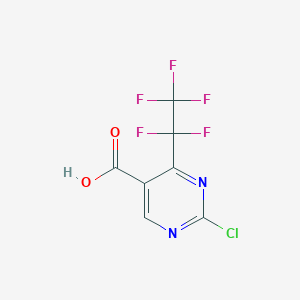
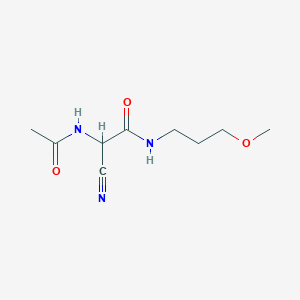
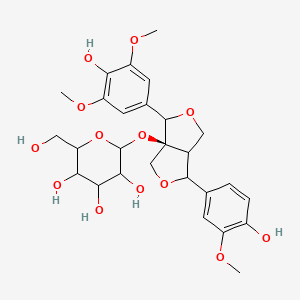
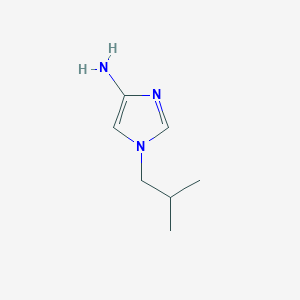
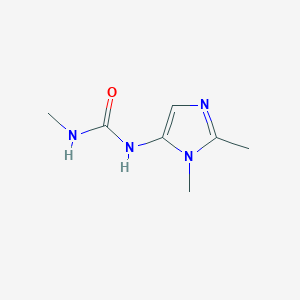
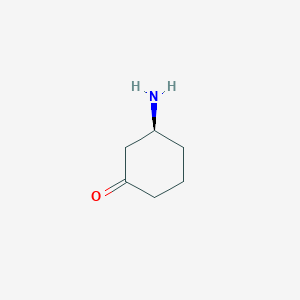
![1,7,7-Trimethyl-bicyclo[2.2.1]heptan-2-one O-(4-fluoro-benzyl)-oxime](/img/structure/B12441590.png)

